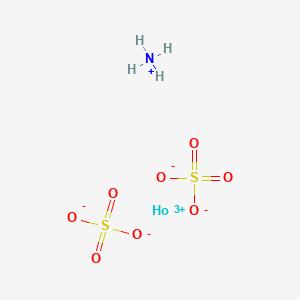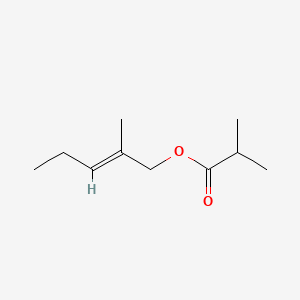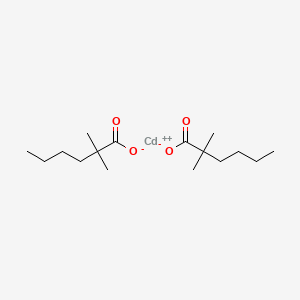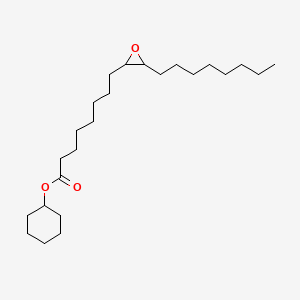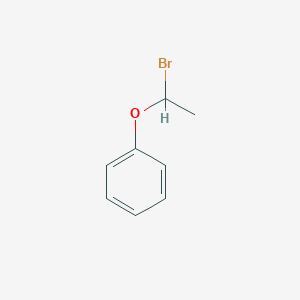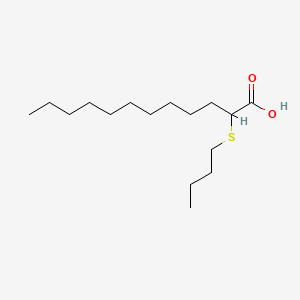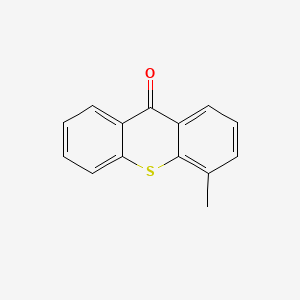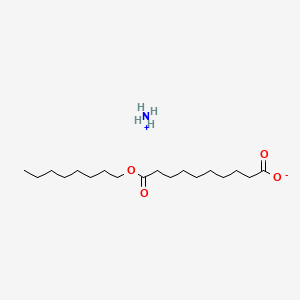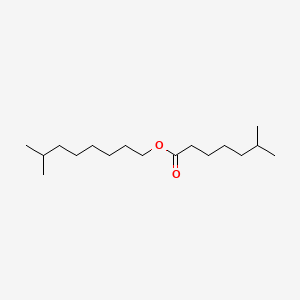
Isononyl isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl isooctanoate is an ester compound formed from the reaction between isononyl alcohol and isooctanoic acid. It is a clear, odorless liquid known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is valued for its ability to provide a silky, smooth feel to the skin without leaving a greasy residue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isononyl isooctanoate is typically synthesized through an esterification reaction between isononyl alcohol and isooctanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction mixture is then neutralized, washed with water, and subjected to reduced pressure distillation to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid super acid catalysts, such as multi-walled carbon nanotubes supported with rare earth oxides and sulfate ions. This method enhances the catalytic activity and efficiency of the esterification reaction, resulting in higher yields and reduced side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Isononyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products
Hydrolysis: Isononyl alcohol, isooctanoic acid
Transesterification: New ester (e.g., methyl isooctanoate), alcohol (e.g., isononyl alcohol)
Wissenschaftliche Forschungsanwendungen
Isononyl isooctanoate is widely used in various scientific research applications due to its unique properties. In chemistry, it serves as a model compound for studying esterification and hydrolysis reactions. In biology and medicine, it is used in the formulation of skincare products to investigate its effects on skin hydration and barrier function . Additionally, it is employed in the development of cosmetic formulations to enhance the texture and spreadability of products .
Wirkmechanismus
The primary mechanism of action of isononyl isooctanoate in skincare products is its ability to form a semi-occlusive film on the skin’s surface. This film helps to retain moisture, reduce transepidermal water loss, and improve skin hydration. The compound’s emollient properties also contribute to its ability to soften and smooth the skin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isononyl isononanoate
- Cetearyl isononanoate
- Ethylhexyl isononanoate
Comparison
Isononyl isooctanoate is similar to isononyl isononanoate in terms of its emollient properties and applications in skincare products. this compound is unique due to its specific combination of isononyl alcohol and isooctanoic acid, which imparts distinct sensory characteristics and compatibility with other cosmetic ingredients .
Eigenschaften
CAS-Nummer |
93894-42-9 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
7-methyloctyl 6-methylheptanoate |
InChI |
InChI=1S/C17H34O2/c1-15(2)11-7-5-6-10-14-19-17(18)13-9-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
RRLDONAYBXVAIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


